(E)-2-(benzo[d]thiazol-2(3H)-ylidene)-3-(2,5-dichlorophenyl)-3-oxopropanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-2-(benzo[d]thiazol-2(3H)-ylidene)-3-(2,5-dichlorophenyl)-3-oxopropanenitrile is a synthetic organic compound characterized by its complex structure, which includes a benzo[d]thiazole moiety, a dichlorophenyl group, and a nitrile functional group. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-(benzo[d]thiazol-2(3H)-ylidene)-3-(2,5-dichlorophenyl)-3-oxopropanenitrile typically involves the following steps:
Formation of the Benzo[d]thiazole Core: The benzo[d]thiazole core can be synthesized through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
Introduction of the Dichlorophenyl Group: The 2,5-dichlorophenyl group is introduced via a nucleophilic substitution reaction, where a suitable dichlorobenzene derivative reacts with the benzo[d]thiazole intermediate.
Formation of the Ylidene Group: The final step involves the formation of the ylidene group through a Knoevenagel condensation reaction between the benzo[d]thiazole derivative and a malononitrile derivative in the presence of a base such as piperidine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated synthesis and purification systems would enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(E)-2-(benzo[d]thiazol-2(3H)-ylidene)-3-(2,5-dichlorophenyl)-3-oxopropanenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the nitrile group to an amine or other functional groups.
Substitution: The dichlorophenyl group can undergo nucleophilic or electrophilic substitution reactions to introduce new substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst (e.g., palladium on carbon) are used.
Substitution: Reagents like sodium hydride (NaH) or organolithium compounds can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, (E)-2-(benzo[d]thiazol-2(3H)-ylidene)-3-(2,5-dichlorophenyl)-3-oxopropanenitrile is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential pharmacological activities. It may exhibit antimicrobial, anticancer, or anti-inflammatory properties, making it a candidate for drug development. Studies often focus on its interaction with biological targets and its efficacy in preclinical models.
Industry
In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism of action of (E)-2-(benzo[d]thiazol-2(3H)-ylidene)-3-(2,5-dichlorophenyl)-3-oxopropanenitrile depends on its specific application. In medicinal chemistry, it may interact with enzymes, receptors, or other molecular targets to exert its effects. For example, it could inhibit a key enzyme involved in a disease pathway or bind to a receptor to modulate its activity. The exact molecular targets and pathways involved would be elucidated through biochemical assays and molecular modeling studies.
Comparison with Similar Compounds
Similar Compounds
(E)-2-(benzo[d]thiazol-2(3H)-ylidene)-3-phenyl-3-oxopropanenitrile: Lacks the dichlorophenyl group, which may affect its biological activity and chemical reactivity.
(E)-2-(benzo[d]thiazol-2(3H)-ylidene)-3-(4-chlorophenyl)-3-oxopropanenitrile: Contains a single chlorine atom, potentially altering its pharmacological profile.
Uniqueness
The presence of the 2,5-dichlorophenyl group in (E)-2-(benzo[d]thiazol-2(3H)-ylidene)-3-(2,5-dichlorophenyl)-3-oxopropanenitrile distinguishes it from similar compounds. This structural feature may enhance its binding affinity to certain biological targets or improve its stability under specific conditions, making it a unique candidate for further research and development.
Properties
IUPAC Name |
(Z)-2-(1,3-benzothiazol-2-yl)-3-(2,5-dichlorophenyl)-3-hydroxyprop-2-enenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H8Cl2N2OS/c17-9-5-6-12(18)10(7-9)15(21)11(8-19)16-20-13-3-1-2-4-14(13)22-16/h1-7,21H/b15-11- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VIMZWFSPYSJZKW-PTNGSMBKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C(=C(C3=C(C=CC(=C3)Cl)Cl)O)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)N=C(S2)/C(=C(/C3=C(C=CC(=C3)Cl)Cl)\O)/C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H8Cl2N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.